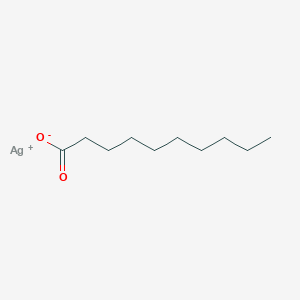

Silver decanoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.Ag/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZSSBDNMBMYFL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611488 | |

| Record name | Silver(1+) decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13126-67-5 | |

| Record name | Silver(1+) decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Precursor Materials and Their Role in Silver Decanoate Synthesis

Inorganic Silver Precursors

The selection of an inorganic silver precursor is a critical step in the synthesis of silver decanoate (B1226879). The ideal precursor should readily provide silver cations for reaction with the decanoate source. Common choices include silver(I) oxide, silver nitrate (B79036), and, for related silver material preparations, silver oxalate, each with distinct properties and reactivity.

Silver(I) Oxide (Ag₂O) in Carboxylate Formation

Silver(I) oxide (Ag₂O) is a fine, dark brown or black powder utilized in the preparation of various silver compounds. atamanchemicals.com It serves as a valuable precursor in the synthesis of silver carboxylates, including silver decanoate. google.com One of the primary advantages of using Ag₂O is its ability to react directly with carboxylic acids. In this reaction, Ag₂O reacts with the acidic proton of the carboxylic acid (in this case, decanoic acid) to form the silver salt and water as the only byproduct, which simplifies purification processes.

The reaction can be represented as: 2 RCOOH + Ag₂O → 2 AgOOCR + H₂O

In organic chemistry, silver oxide is also recognized as a mild oxidizing agent capable of converting aldehydes into carboxylic acids. atamanchemicals.commasterorganicchemistry.com This reactivity underscores its role in transformations involving carboxyl groups. For the preparation of silver carboxylates, using Ag₂O as the source of the silver cation is often preferred. google.com The process typically involves mixing the organic carboxylic acid with a hydrocarbon solvent and a mineral acid, followed by the portionwise addition of silver oxide to the heated mixture. google.com

| Property | Description |

| Chemical Formula | Ag₂O |

| Appearance | Fine black or dark brown powder atamanchemicals.com |

| Role in Synthesis | Source of silver cation (Ag⁺) |

| Key Reaction | Reacts with carboxylic acids to form silver carboxylates and water |

| Oxidizing Capability | Mild oxidizing agent for converting aldehydes to carboxylic acids atamanchemicals.commasterorganicchemistry.com |

Silver Nitrate (AgNO₃) as a Common Starting Material

Silver nitrate (AgNO₃) is a versatile and common inorganic precursor for a wide array of silver compounds, making it a frequent choice for the synthesis of silver decanoate. wikipedia.org It is highly soluble in water, which allows for reactions to be carried out in aqueous solutions. The synthesis of silver carboxylates from silver nitrate typically involves a metathesis reaction where an aqueous solution of silver nitrate is reacted with a solution containing the decanoate anion, often from a soluble salt like sodium decanoate.

The general reaction is: AgNO₃(aq) + Na(C₉H₁₉COO)(aq) → Ag(C₉H₁₉COO)(s) + NaNO₃(aq)

Silver nitrate itself is prepared by dissolving silver metal in nitric acid. wikipedia.orgsciencetechindonesia.com Its concentration as a precursor can influence the characteristics of the resulting silver materials; for instance, in the synthesis of silver nanoparticles, higher concentrations of AgNO₃ can lead to larger particle sizes. instanano.commdpi.com The choice of silver nitrate as a precursor is also common in the synthesis of other silver carboxylates, such as silver itaconate, where it is reacted with the corresponding carboxylic acid in an alkaline medium. mdpi.com

| Precursor | Formula | Key Characteristic | Role in Synthesis |

| Silver Nitrate | AgNO₃ | High solubility in water | Versatile precursor for many silver compounds wikipedia.org |

Silver Oxalate and its Thermal Decomposition in Silver Material Preparation

Silver oxalate (Ag₂C₂O₄) is a silver salt of oxalic acid that serves as an important precursor, particularly for the preparation of silver nanoparticles through thermal decomposition. nih.govwikipedia.org While not a direct precursor to the decanoate ligand, its study provides insight into the formation of silver-containing materials from carboxylate precursors. Silver oxalate is typically synthesized by the reaction between silver nitrate and oxalic acid. wikipedia.org

The key characteristic of silver oxalate is its ability to decompose upon heating (around 140°C) to yield metallic silver and carbon dioxide gas. wikipedia.orgresearchgate.net

The decomposition reaction is: Ag₂C₂O₄(s) → 2 Ag(s) + 2 CO₂(g)

This process is utilized to generate atomic-scale silver, which can then form sintered silver or nanoparticles. nih.govresearchgate.net The controlled thermal decomposition of silver oxalate is a widely used method because it produces metallic silver nanoparticles with technologically desirable properties. researchgate.net The oxalate ligand, in this context, effectively acts as a reducing agent during the decomposition process. researchgate.net

Organic Decanoate Ligand Precursors

The organic precursor's role is to provide the decanoate ligand, the conjugate base of decanoic acid. This ten-carbon chain carboxylate is the defining component of silver decanoate, influencing its structure and properties.

Decanoic Acid and its Derivatives

Decanoic acid, also known as capric acid, is a ten-carbon saturated fatty acid with the chemical formula CH₃(CH₂)₈COOH. atamanchemicals.com It is the primary organic precursor for synthesizing silver decanoate. It occurs naturally in sources like coconut oil and palm kernel oil. atamanchemicals.com Decanoic acid is used industrially in the manufacture of esters and perfumes and serves as an intermediate in various chemical syntheses. atamanchemicals.com

To form silver decanoate, decanoic acid can be used in two main ways:

Direct reaction with a silver base: As seen with silver(I) oxide, the acidic proton of decanoic acid can react directly with a silver-containing base. google.com

Conversion to a salt: Decanoic acid can first be neutralized with a base, such as sodium hydroxide, to form sodium decanoate. This water-soluble salt can then be reacted with a soluble silver salt like silver nitrate in a precipitation reaction. atamanchemicals.com

The salts and esters of decanoic acid are known as decanoates. atamanchemicals.com

| Property | Value |

| Common Name | Capric Acid atamanchemicals.com |

| Chemical Formula | CH₃(CH₂)₈COOH atamanchemicals.com |

| Classification | C10, straight-chain saturated fatty acid atamanchemicals.com |

| Primary Use in Synthesis | Source of the decanoate ligand |

Influence of Ligand Structure on Complex Formation

The structure of the organic ligand plays a crucial role in determining the final structure, stability, and properties of the resulting metal complex. In the case of silver decanoate, the decanoate ligand's structure significantly influences the formation of the silver(I) complex.

Several factors related to the ligand structure are important:

Steric Hindrance: The bulkiness of a ligand can dictate the degree of polymerization and the coordination geometry of the metal center. For instance, in silver(I) thiolates, bulky ligands tend to promote the formation of smaller, more compact ring structures, whereas less sterically hindered ligands can form larger polymeric networks. researchgate.net The long, flexible ten-carbon alkyl chain of the decanoate ligand introduces specific steric demands that influence how the silver ions are coordinated.

Lipophilicity: The long alkyl chain of the decanoate ligand imparts significant lipophilic (fat-loving) character to the silver decanoate complex. This property affects its solubility, making it more soluble in nonpolar organic solvents and less soluble in water. This increased lipophilicity due to complexation with organic ligands can be a desirable trait for specific applications. nih.gov

Ultimately, the structure of the decanoate ligand is not merely a passive component but an active participant in directing the assembly and determining the physicochemical properties of the final silver decanoate compound.

Advanced Spectroscopic Characterization of Silver Decanoate and Its Analogs

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the molecular vibrations of silver decanoate (B1226879) and its analogs, offering critical information on the coordination environment of the carboxylate group.

Fourier Transform Infrared (FTIR) Spectroscopy for Coordination Mode Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in determining how the decanoate ligand coordinates to the silver ion. The coordination of carboxylate groups to metal ions can be categorized into several modes: ionic, unidentate, bidentate (chelating), and bridging. 911metallurgist.comnih.gov These coordination modes can be distinguished by analyzing the positions of the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate group (COO⁻). researchgate.net

The difference between the asymmetric and symmetric stretching frequencies (Δν = νasym - νsym) is a key diagnostic parameter. 911metallurgist.com For silver nanoparticles capped with decanoate, the infrared spectrum indicates that the decanoic acid is chemisorbed as a carboxylate onto the silver surface. rsc.org The two oxygen atoms of the carboxylate are coordinated symmetrically, which is characteristic of a bridging or bidentate coordination mode. rsc.org In the case of silver nanoparticles, this interaction is often described as ionic bonding. oup.comoup.com

The coordination modes and their corresponding FTIR frequencies are summarized in the table below.

| Coordination Mode | Asymmetric Stretch (νasym) (cm⁻¹) | Symmetric Stretch (νsym) (cm⁻¹) | Frequency Separation (Δν) (cm⁻¹) | Reference |

| Ionic | 1510-1650 | 1280-1400 | < Δν (Unidentate) | 911metallurgist.com |

| Unidentate | ~1700 | ~1400 | 200-300 | 911metallurgist.com |

| Bidentate | ~1550 | ~1456 | ~94 | 911metallurgist.com |

| Bridging | Similar to Bidentate | Similar to Bidentate | Similar to Bidentate | 911metallurgist.com |

Studies on various silver carboxylate complexes have shown that the nature of the silver-carboxylate bond can be correlated with the frequency separation (Δν). tandfonline.comresearchgate.net For instance, a larger Δν is often indicative of a more covalent, unidentate interaction, while a smaller Δν suggests a more ionic or bridging/bidentate character. researchgate.netresearchgate.net

Raman Spectroscopy in Structural Analysis and Surface Enhancement

Raman spectroscopy provides complementary information to FTIR for the structural analysis of silver decanoate. The technique is particularly powerful when coupled with silver nanoparticles, leading to a phenomenon known as Surface-Enhanced Raman Scattering (SERS). nih.govhrpub.org In SERS, the Raman signal of molecules adsorbed on the surface of silver nanostructures is dramatically amplified. nih.gov

For carboxylate species adsorbed on silver nanoparticles, prominent Raman peaks are observed for the symmetric and asymmetric stretching modes of the carboxylate group. nih.gov For example, SERS spectra of carboxylate-functionalized silver nanoparticles show strong peaks around 1361 cm⁻¹ and 1572 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations, respectively. nih.gov Another study identifies these bands at 1385 cm⁻¹ and 1576 cm⁻¹. researchgate.net The Ag-O stretching mode in silver nanoparticles has also been identified in Raman spectra at approximately 238-241 cm⁻¹. researchgate.netresearchgate.net

The table below presents typical Raman shifts for carboxylate groups interacting with silver surfaces.

| Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

| Symmetric COO⁻ Stretch | 1361, 1385 | nih.govresearchgate.net |

| Asymmetric COO⁻ Stretch | 1572, 1576 | nih.govresearchgate.net |

| Ag-O Stretch | 238, 241 | researchgate.netresearchgate.net |

The high sensitivity of SERS makes it an invaluable tool for studying the surface chemistry of silver decanoate and related materials, even at very low concentrations. hrpub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the structure and dynamics of silver decanoate in solution.

Variable-Temperature NMR for Dynamic Behavior Investigations

Variable-temperature (VT) NMR studies are crucial for understanding the dynamic processes occurring in silver complexes in solution. nih.gov By recording NMR spectra at different temperatures, it is possible to study fluxional behaviors, such as ligand exchange or changes in coordination geometry. nih.govoxinst.com For instance, in metal carboxylate complexes, VT-NMR can reveal dynamic equilibria between different coordination modes. nih.gov As the temperature changes, the rate of exchange between different environments can be monitored by observing changes in the NMR signals, such as peak coalescence or broadening. oxinst.com While specific VT-NMR studies on silver decanoate are not extensively detailed in the provided context, the principles have been applied to other silver(I) complexes to understand their nuclearity and fluxional behavior in solution. nih.gov

¹H NMR for Structural Confirmation and Stability Studies

¹H NMR spectroscopy is a fundamental tool for confirming the structure of organic ligands like decanoate and studying their interaction with silver. nih.gov In the case of decanoate-capped silver nanoparticles, ¹H NMR is used to characterize the organic capping layer. rsc.orgrsc.org The spectra can confirm the presence of the decanoate ligand and provide information about its environment. Temperature-dependent ¹H NMR of silver nanoparticles with a palmitic acid capping layer, an analog of decanoic acid, shows that the linewidth of the proton signals increases as the temperature is lowered, indicating a more rigid structure at lower temperatures. researchgate.net

Furthermore, ¹H NMR can be employed to investigate the stability of silver complexes. Changes in the chemical shifts and line shapes of the ligand's protons upon addition of silver ions can indicate binding and potential structural rearrangements. nih.gov For example, the disappearance or shift of specific proton signals can signify the coordination site of the metal ion. nih.gov

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides insights into the electronic structure of silver decanoate and its derivatives, especially in the form of nanoparticles. The optical properties of silver nanoparticles are dominated by a phenomenon known as Localized Surface Plasmon Resonance (LSPR). mdpi.commicronanoeducation.org This occurs when the conduction electrons on the nanoparticle surface collectively oscillate in resonance with the incident light, resulting in strong light absorption at a specific wavelength. micronanoeducation.org

For silver nanoparticles, the LSPR peak typically appears in the range of 380–410 nm. mdpi.com The exact position and shape of this absorption band are sensitive to the particle size, shape, and the surrounding dielectric medium. mdpi.com In addition to the LSPR, silver nanoparticles also exhibit absorption due to interband transitions (4d → 5sp), which occurs at shorter wavelengths, typically below 320 nm. mdpi.com

The table below summarizes the key electronic transitions observed in silver nanoparticles.

| Electronic Transition | Wavelength Range (nm) | Description | Reference |

| Localized Surface Plasmon Resonance (LSPR) | 380 - 410 | Collective oscillation of conduction electrons | mdpi.com |

| Interband Transition (IBT) | < 325 | Transition of electrons from 4d to 5sp bands | mdpi.com |

The formation of silver nanoparticles from precursors like silver decanoate can be monitored by observing the emergence and evolution of the LSPR band in the UV-Vis spectrum. mdpi.com

UV-Visible Absorption Spectroscopy for Plasmon Resonance Studies

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing silver nanoparticles formed from precursors like silver decanoate. The primary phenomenon of interest is the Localized Surface Plasmon Resonance (LSPR), a collective oscillation of conduction electrons in the silver nanoparticles when excited by light of a specific wavelength. This interaction results in a strong absorption band, the position and shape of which are highly sensitive to the nanoparticles' characteristics. acs.orgacs.org

The formation of silver nanoparticles (AgNPs) from the reduction of silver salts, such as through the thermal decomposition of silver carboxylates, can be readily monitored using UV-Vis spectroscopy. researchgate.net The appearance of a distinct absorption peak, typically in the 400–500 nm range, is a clear indicator of nanoparticle formation. bucea.edu.cn For instance, AgNPs synthesized via various methods have shown characteristic LSPR peaks at wavelengths such as 396 nm, 422 nm, 443 nm, and 455 nm. acs.orgbucea.edu.cnijnnonline.net The color of the nanoparticle solution, often changing from colorless to yellowish-brown, is a direct visual consequence of this LSPR absorption. researchgate.net

Several factors influence the LSPR peak, providing a wealth of information about the nanoparticles:

Size and Shape: The LSPR peak position is highly dependent on the size of the nanoparticles. acs.orgarxiv.org An increase in particle size generally leads to a red-shift (a shift to longer wavelengths) of the absorption maximum. arxiv.org Spherical nanoparticles typically exhibit a single LSPR band, whereas anisotropic shapes like nanorods or prisms can show multiple peaks. google.com

Aggregation State: When nanoparticles aggregate, their conduction electrons can become coupled, causing the LSPR peak to red-shift and broaden. researchgate.net This allows UV-Vis spectroscopy to serve as a reliable method for monitoring the stability of colloidal silver nanoparticle solutions. researchgate.net

Dielectric Environment: The refractive index of the medium surrounding the nanoparticles also affects the LSPR wavelength. researchgate.net A higher refractive index in the local environment causes a red-shift in the absorption peak. researchgate.net This is relevant for nanoparticles stabilized by long-chain carboxylates like decanoate, as the organic ligand shell influences the dielectric constant at the particle's surface.

The thermal decomposition of silver alkanoates is a known method for producing silver nanoparticles stabilized by carboxylic acids. acs.org In such cases, UV-Vis spectroscopy would be employed to confirm the successful synthesis of AgNPs by identifying the characteristic LSPR peak and to assess their size distribution and stability over time. For example, studies on silver nanoparticles capped by long-chain unsaturated carboxylates have utilized UV-Vis spectroscopy to characterize the effect of the chain length on the resulting nanoparticles. acs.org

Table 1: Representative LSPR Peak Wavelengths for Silver Nanoparticles

| Synthesis Method/Precursor | Capping/Reducing Agent | LSPR Peak (λmax) | Reference |

| Chemical Reduction | Gallic Acid | 396 nm | acs.org |

| Chemical Reduction | Trisodium Citrate | 422 nm | ijnnonline.net |

| Green Synthesis | Aloe Vera Leaf Extract | 455 nm | bucea.edu.cn |

| Green Synthesis | Erythrina indica Flowers | ~443 nm | researchgate.net |

| Chemical Reduction | Sodium Borohydride / PEG | ~395 nm | acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. nih.gov When analyzing silver decanoate or nanoparticles derived from it, XPS provides critical information about the silver core, its oxidation state, and the surrounding decanoate ligands. nih.gov

The analysis of the Ag 3d core level spectrum is central to understanding the chemical state of silver. The spectrum for metallic silver (Ag⁰) exhibits a characteristic doublet, Ag 3d₅/₂ and Ag 3d₃/₂, with binding energies typically found around 368.2 eV and 374.2 eV, respectively. arxiv.org The spin-orbit splitting of approximately 6.0 eV is a key identifier for metallic silver. arxiv.org

When silver carboxylates are thermally decomposed to form nanoparticles, XPS can verify the complete reduction of Ag⁺ ions to the zero-valent metallic state, Ag⁰. researchgate.net The absence of significant shifts in the Ag 3d peaks confirms that silver is predominantly in its elemental form. arxiv.org However, surface oxidation can occur, leading to the formation of silver oxides like Ag₂O. Uniquely, silver oxides show an anomalous negative binding energy shift relative to the pure metal, with the Ag 3d₅/₂ peak for Ag₂O appearing at approximately 367.7 eV. ijnnonline.netresearchgate.net This makes it possible to distinguish between the metallic core and an oxidized surface layer.

Furthermore, XPS is invaluable for analyzing the organic ligand shell. In the case of silver decanoate, the carboxylate group can be identified. The C 1s spectrum would show a peak corresponding to the hydrocarbon chain and a distinct peak at a higher binding energy, around 289.5 eV, which is characteristic of the carboxyl functionality (C(O)O). bucea.edu.cn The O 1s spectrum would also provide information on the oxygen atoms in the carboxylate headgroup. The presence of these signals confirms that the decanoate ligand is associated with the silver surface, acting as a capping agent for the nanoparticles. acs.org Studies on silver nanoparticles synthesized from carboxylate precursors have shown that the carboxylate groups chemisorb onto the nanoparticle surface. acs.org

Table 2: Typical XPS Binding Energies for Silver and Associated Species

| Element | Orbital | Chemical State | Binding Energy (eV) | Reference |

| Silver | Ag 3d₅/₂ | Metallic (Ag⁰) | 368.2 eV | imaging.org |

| Silver | Ag 3d₃/₂ | Metallic (Ag⁰) | ~374.2 eV | arxiv.org |

| Silver | Ag 3d₅/₂ | Silver(I) Oxide (Ag₂O) | ~367.7 eV | ijnnonline.netresearchgate.net |

| Silver | Ag 3d₅/₂ | Silver Bromide (AgBr) | ~367.5 eV | imaging.org |

| Carbon | C 1s | Carboxylate (C(O)O) | ~289.5 eV | bucea.edu.cn |

Energy-Dispersive X-ray Spectroscopy (EDX) for Compositional Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. arxiv.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), allowing for the correlation of elemental composition with surface morphology or nanoparticle structure. For silver decanoate and its derivatives, EDX confirms the presence of the expected elements and can provide their relative abundance. acs.orgrsc.org

An EDX spectrum displays peaks corresponding to the characteristic X-ray emissions of the elements present in the sample. arxiv.org For silver-containing samples, a prominent and strong signal for elemental silver is typically observed at approximately 3 keV. ijnnonline.netacs.org This peak arises from the Lα X-ray emission line of silver and serves as a definitive confirmation of its presence. nih.gov

When analyzing silver nanoparticles produced from silver decanoate, EDX spectra would also be expected to show peaks for carbon and oxygen, corresponding to the decanoate ligand. nih.gov The presence of strong carbon and oxygen signals alongside the silver peak indicates that the organic carboxylate is associated with the nanoparticles, likely as a surface capping agent. bucea.edu.cnnih.gov Quantitative analysis can provide the weight or atomic percentage of each element, offering insight into the purity of the sample and the ratio of the organic component to the silver core. nih.gov For example, one study found a silver content of 74% in a nanoparticle powder, with the balance being carbon and oxygen from stabilizing agents. nih.gov

In addition to point analysis, EDX can be used for compositional mapping. This powerful feature generates images that show the spatial distribution of specific elements across the sample. researchgate.net For a sample of silver nanoparticles, an elemental map would show that the silver signal is concentrated in the nanoparticles themselves. Correspondingly, maps for carbon and oxygen would show their distribution on and around the nanoparticles, visually confirming the role of the decanoate as a capping layer.

Table 3: Characteristic EDX Peaks for Elements in Silver Decanoate

| Element | Characteristic X-ray Line | Typical Energy (keV) | Reference |

| Silver | Ag Lα | ~3.0 | ijnnonline.netacs.org |

| Carbon | C Kα | ~0.28 | nih.gov |

| Oxygen | O Kα | ~0.52 | nih.gov |

Fluorescence Spectroscopy in Silver Compound Analysis

Fluorescence spectroscopy is a sensitive technique that investigates the emission of light from a substance that has absorbed light. While bulk silver is not fluorescent, certain silver-containing compounds and nanoparticles can exhibit photoluminescence, providing insights into their electronic structure and surface chemistry.

In silver coordination complexes with carboxylate ligands, luminescence is often attributed to ligand-to-metal charge transfer (LMCT) events or to metal-centric transitions, particularly those involving d¹⁰-d¹⁰ (Ag···Ag) interactions. bucea.edu.cn The specific emission wavelengths are dependent on the coordination environment of the silver ions and the nature of the organic ligands.

For silver nanoparticles, the origin of fluorescence is more complex and is an active area of research. The emission is generally weak for larger, plasmonic nanoparticles but can be significant for very small nanoparticles and molecular clusters. acs.org Current research suggests that the fluorescence does not originate from quantum states within the metallic core itself, but rather from interfacial electronic states at the metal-ligand interface. acs.org

Studies on silver nanoparticles have reported fluorescence emission across the visible spectrum, with the specific wavelengths often depending on the excitation wavelength. ijnnonline.net For example, one study observed that as the excitation wavelength was increased from 245 nm to 290 nm, the emission peaks red-shifted from 487 nm to 580 nm. ijnnonline.net Another investigation reported a strong emission peak at 362 nm and weaker peaks at 592 nm and 725 nm. nih.gov This dependence on excitation wavelength suggests the presence of multiple emissive sites or a distribution of particle sizes and surface states. ijnnonline.net

In the context of silver nanoparticles derived from silver decanoate, the decanoate ligand shell would play a crucial role in any observed fluorescence. The interaction between the carboxylate groups and the silver surface creates the metal-ligand interface where emissive states can form. acs.org Therefore, fluorescence spectroscopy can be a powerful tool to probe the surface chemistry and electronic structure of these organically-capped silver nanoparticles.

Table 4: Example Fluorescence Emission Data for Silver Nanoparticles

| System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Proposed Origin | Reference |

| AgNPs in aqueous medium | 239 | 384 | Not specified | researchgate.net |

| AgNPs in aqueous medium | 314 | (Peak observed) | Not specified | researchgate.net |

| AgNPs (Juglans regia extract) | 245-290 | 487-580 (Red-shifting) | Multiple emission centers | ijnnonline.net |

| AgNPs (unspecified) | Various | 362, 592, 725 | Interface energy hybridization | nih.gov |

| Molecular Ag-Glutathionate NPs | Not specified | Not specified | Metal-ligand interfacial states | acs.org |

Crystallographic Investigations of Silver Decanoate Structures

Powder X-ray Diffraction (XRD) for Bulk Crystalline Analysis

Crystallite Size and Microstrain Analysis

The analysis of X-ray diffraction (XRD) peak broadening is a fundamental method for determining the crystallite size and lattice microstrain in crystalline materials like silver decanoate (B1226879). When crystallites are smaller than approximately 0.1 to 0.2 μm, the diffraction peaks broaden. wikipedia.org This broadening is influenced by both the size of the coherently scattering domains (crystallites) and the presence of microstrain within the crystal lattice. wikipedia.orgnih.gov Two primary models, the Scherrer equation and the Williamson-Hall method, are employed to decouple these effects.

The Scherrer equation provides a basic estimation of the mean crystallite size by relating the peak broadening to the size of the crystalline domains. wikipedia.orgresearchgate.net The formula is given as:

D = Kλ / (β cosθ)

Where D is the mean crystallite size, K is the dimensionless shape factor (typically ~0.9), λ is the X-ray wavelength, β is the line broadening at half the maximum intensity (FWHM) in radians, and θ is the Bragg angle. wikipedia.orgyoutube.com This equation, however, does not account for the broadening induced by lattice strain. ucl.ac.uk

For a more comprehensive analysis that separates size and strain contributions, the Williamson-Hall (W-H) method is utilized. ucl.ac.ukcore.ac.uk This model assumes that both size- and strain-induced broadening contribute to the total peak width. The W-H equation is expressed as: nih.govucl.ac.uk

β cosθ = (Kλ / D) + 4ε sinθ

By plotting β cosθ against 4 sinθ for multiple diffraction peaks, a linear relationship is expected. youtube.comyoutube.com The crystallite size (D) can be determined from the y-intercept of the linear fit, while the microstrain (ε) is derived from the slope. nih.govucl.ac.uk This approach provides a more accurate assessment by considering the strain that can arise from lattice imperfections and dislocations. nih.govresearchgate.net

| Parameter | Symbol | Description | Method of Determination |

|---|---|---|---|

| Mean Crystallite Size | D | The average size of coherently scattering crystalline domains. | Scherrer Equation / Williamson-Hall Plot (Intercept) |

| Microstrain | ε | A measure of the distribution of lattice distortions within the material. | Williamson-Hall Plot (Slope) |

| Shape Factor | K | A dimensionless constant related to the shape of the crystallites (typically 0.9). wikipedia.org | Assumed value based on crystal habit |

| X-ray Wavelength | λ | The wavelength of the incident X-ray beam (e.g., 1.5406 Å for Cu Kα). researchgate.net | Instrumental parameter |

| Full Width at Half Maximum | β | The width of the diffraction peak at half of its maximum intensity (in radians). wikipedia.org | Measured from XRD pattern |

| Bragg Angle | θ | The angle between the incident X-ray beam and the diffracting crystal planes. | Measured from XRD pattern |

Electron Microscopy for Nanostructural Crystallography

Transmission Electron Microscopy (TEM) for Lattice Imaging and Diffraction Patterns (SAED)

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of silver decanoate nanostructures at high resolution. nih.gov TEM analysis reveals critical information about the size, shape, and dispersion of nanoparticles. rsc.orgmdpi.com High-Resolution TEM (HRTEM) allows for the imaging of the crystal lattice itself, where the atomic planes of the crystalline structure are resolved as lattice fringes. nih.govrafaldb.com The distance between these fringes corresponds to the interplanar spacing (d-spacing), which is characteristic of the material's crystal structure. For instance, a measured lattice spacing of 0.232 nm in silver nanoparticles corresponds to the (111) planes of the face-centered cubic (fcc) lattice. nih.gov

Complementing the real-space imaging of TEM is Selected Area Electron Diffraction (SAED), a technique that provides crystallographic information from a specific area of the sample. wikipedia.org An electron beam is diffracted by the crystalline sample, producing a pattern of spots or rings. youtube.com

Single Crystal Analysis : A single, well-ordered silver decanoate crystal will produce a diffraction pattern consisting of a regular array of sharp spots. youtube.com The geometry and spacing of these spots are directly related to the crystal's structure and orientation. wikipedia.org

Polycrystalline Analysis : A sample containing many randomly oriented crystallites, such as a powder or aggregate, will produce a diffraction pattern of concentric rings. youtube.com Each ring corresponds to a specific set of lattice planes satisfying the Bragg condition.

The analysis of SAED patterns allows for the unambiguous determination of the crystal structure. For silver, the patterns typically confirm a face-centered cubic (fcc) structure. nih.govscispace.com

| Technique | Information Obtained | Typical Findings for Silver Structures |

|---|---|---|

| TEM | Particle size, morphology, and dispersion. rsc.org | Spherical, decahedral, or rod-like nanoparticles; size distribution can be determined. rsc.orgresearchgate.net |

| HRTEM | Direct imaging of crystal lattice fringes and defects. nih.gov | Clear and uniform lattice fringes confirm high crystallinity; reveals interplanar spacing (e.g., 0.232 nm for (111) planes). nih.gov |

| SAED | Crystal structure and orientation. wikipedia.org | Patterns of spots (single crystal) or rings (polycrystalline) confirming a face-centered cubic (fcc) lattice. nih.govyoutube.com |

Scanning Electron Microscopy (SEM) for Morphology and Crystal Growth

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and topography of silver decanoate crystals and their aggregates. SEM provides high-resolution images of the three-dimensional shape of the particles, revealing details about their size, shape, and surface texture. researchgate.net It is particularly useful for observing larger structures and agglomerates that may not be suitable for TEM analysis. researchgate.net Studies using SEM have shown that silver nanoparticles can be predominantly spherical but may also form aggregates with less defined morphologies. researchgate.net

Furthermore, SEM is instrumental in studying the dynamics of crystal growth. By imaging samples at different stages of a reaction, the evolution of crystal morphology can be tracked. researchgate.net This allows for the investigation of how synthesis conditions, such as precursor concentration and the presence of additives, influence the final structure. For example, SEM has been used to observe the growth of dendritic silver crystals from smaller initial particles, providing insight into the anisotropic growth mechanisms regulated by factors like ion adsorption on specific crystal facets. researchgate.netyoutube.com This technique can elucidate whether growth proceeds via the aggregation of smaller crystals or through the continuous deposition of material onto existing nuclei. ucl.ac.ukyoutube.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to characterize the surface topography of materials at the nanoscale. spectraresearch.com For silver decanoate, AFM is particularly valuable for analyzing the surface of thin films or individual crystals deposited on a substrate. researchgate.net The technique provides quantitative, three-dimensional information about surface features, including roughness, grain size, and the presence of defects. spectraresearch.com

The primary output of an AFM measurement is a topographical map of the sample surface. From this map, several key surface parameters can be calculated. scirp.org

Root Mean Square (RMS) Roughness (Rq) : This is the standard deviation of the surface height profile from the mean line and is a common metric for quantifying surface smoothness. scirp.org

Average Roughness (Ra) : This parameter describes the arithmetic average of the absolute values of the height deviations from the mean surface.

Peak-to-Valley Height : This measures the vertical distance between the highest and lowest points on the surface within the scanned area. scirp.org

AFM studies on thin films containing silver have shown that surface roughness can be controlled by deposition parameters. scirp.orgnipne.ro For instance, the growth mode of the film, whether through the formation of isolated islands or layer-by-layer growth, significantly impacts the final surface topography. scirp.org This information is crucial for applications where a smooth and uniform surface is required.

| Parameter | Symbol | Description |

|---|---|---|

| Root Mean Square Roughness | Rq | The standard deviation of the surface height values, providing a statistical measure of overall roughness. scirp.org |

| Average Roughness | Ra | The arithmetic average of the absolute deviations of the roughness profile from the center line. |

| Skewness | Ssk | A measure of the asymmetry of the surface profile. Positive skew indicates a surface dominated by peaks; negative skew indicates a surface dominated by valleys. scirp.org |

| Kurtosis | Sku | A measure of the "peakedness" of the surface topography. |

| Peak-to-Valley Height | P-V | The difference in height between the highest peak and the lowest valley in the analyzed area. scirp.org |

Thermal Analysis and Decomposition Mechanisms of Silver Decanoate Complexes

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are cornerstone techniques in thermal analysis. TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition temperatures. uomustansiriyah.edu.iqdtic.mil DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying exothermic (heat-releasing) and endothermic (heat-absorbing) transitions. nih.govazonano.com

Thermogravimetric analysis of silver carboxylates, including silver decanoate (B1226879), reveals that decomposition typically occurs in a distinct temperature range. While specific temperatures can be influenced by factors like heating rate and atmosphere, the decomposition of silver carboxylates generally happens at moderately elevated temperatures. uomustansiriyah.edu.iq For instance, studies on analogous silver compounds like silver acetate (B1210297) show decomposition beginning around 200°C. researchgate.net The dominant weight loss for silver nanoparticles capped with organic ligands often occurs in the 200°C to 300°C range. nih.gov TGA curves for these materials show a stable plateau at lower temperatures, followed by a sharp drop in mass corresponding to the decomposition of the organic ligand and the reduction of silver ions to metallic silver. uomustansiriyah.edu.iqnih.gov The process is generally complete below 300-350°C, after which the mass stabilizes, corresponding to the remaining metallic silver residue. nih.govresearchgate.net

Table 1: Representative TGA Data for Silver Carboxylate Decomposition

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |

|---|---|---|---|

| Initial Desorption | 50 - 150 | 1 - 5% | Loss of adsorbed water or volatile impurities. |

| Ligand Decomposition | 200 - 300 | 15 - 35% | Primary weight loss event corresponding to the decomposition of the decanoate ligand and formation of metallic silver. nih.gov |

Note: The data in this table is representative of typical silver carboxylates and may vary for silver decanoate under different experimental conditions.

Table 2: Energetic Profile of Silver Decanoate Decomposition

| Thermal Event | Temperature (°C) | DSC Signal | Associated Process |

|---|

Mechanistic Investigations of Thermal Decomposition Pathways

Investigating the decomposition mechanism involves identifying the specific chemical reactions and intermediate products formed as silver decanoate is heated. This provides a more detailed picture than TGA and DSC alone.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to identify the volatile fragments produced during thermal decomposition. eag.comunimelb.edu.au In this method, a sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting gaseous products are separated by gas chromatography and identified by mass spectrometry. pnnl.govpstc.org

For silver decanoate, the decomposition of the carboxylate ligand is expected to produce carbon dioxide and various hydrocarbon fragments. The mechanism for silver carboxylates often involves the release of a stable CO2 molecule. mdpi.comnih.gov The remaining alkyl chain (the decyl group) can then fragment or rearrange to form volatile hydrocarbons. The analysis of these fragments helps to reconstruct the decomposition pathway of the ligand. researchgate.net

Table 3: Expected Pyrolysis Products of Silver Decanoate Identified by Py-GC/MS

| Product | Chemical Formula | Likely Origin |

|---|---|---|

| Carbon Dioxide | CO₂ | Fragmentation of the carboxylate group. mdpi.comnih.gov |

| Nonene | C₉H₁₈ | Rearrangement of the decyl radical after CO₂ loss. |

The ultimate solid product of the thermal decomposition of silver decanoate in an inert atmosphere is metallic silver. researchgate.netresearchgate.net The process involves the reduction of Ag(I) ions to Ag(0) as the decanoate ligand decomposes. researchgate.net This method is a common route for synthesizing silver nanoparticles. researchgate.netresearchgate.net

The structure of the ligand plays a crucial role in the decomposition kinetics of metal-organic compounds. nih.govresearchgate.net In silver carboxylates, the decomposition is thought to be initiated by the cleavage of the silver-oxygen bond. mdpi.com The subsequent fragmentation of the carboxylate ligand is a key step. The release of carbon dioxide is a major driving force for the reaction due to the high thermodynamic stability of the CO₂ molecule. mdpi.comnih.gov

For a ligand like decanoate, which has a long, saturated alkyl chain, the decomposition pathway is relatively clean. Following the loss of CO₂, the resulting alkyl radical can readily convert to a stable and volatile alkene, which desorbs from the surface. nih.gov This efficient removal of organic by-products facilitates the formation of pure metallic silver at relatively low temperatures compared to complexes with more complex or thermally robust ligands. The absence of double bonds or aromatic groups in the saturated alkyl chain of decanoate prevents more complex side reactions like polymerization, which can lead to carbonaceous impurities in the final silver product. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on Silver Decanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Theoretical studies on related silver complexes have shown that the interaction between the silver ion (Ag⁺) and the carboxylate group is primarily ionic, but with a degree of covalent character. nih.govnih.gov DFT calculations can elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a silver carboxylate, the HOMO is typically localized on the carboxylate group, specifically the oxygen atoms, while the LUMO is often associated with the silver ion. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and stability of the compound. A larger gap generally implies higher stability. nih.gov

DFT can also be used to calculate thermodynamic properties, such as the enthalpy of formation, which provides a quantitative measure of the compound's stability. koyauniversity.org Furthermore, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to validate the calculated structure and provide a detailed assignment of the vibrational modes. nih.govmdpi.comdtic.milosti.govmdpi.com

Table 1: Representative Theoretical Electronic Properties of a Silver Carboxylate System (Illustrative)

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO, related to chemical stability. |

| Ag Charge (Mulliken) | +0.85 e | Partial charge on the silver atom, indicating a highly ionic character. |

Note: This table is illustrative and based on general values for silver carboxylates. Specific values for silver decanoate (B1226879) would require dedicated DFT calculations.

Molecular Dynamics Simulations for Structural Dynamics and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For silver decanoate, MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in the crystalline state or in solution.

In the solid state, MD simulations can be used to study the vibrational motions of the atoms and the flexibility of the decanoate chain. These simulations can also model the thermal stability of the crystal lattice and predict phase transitions. dtu.dkresearchgate.netcardiff.ac.uk Studies on the thermal decomposition of long-chain silver carboxylates have utilized simulations to understand the initial stages of silver nanoparticle formation. amazonaws.comrsc.orgresearchgate.netdesy.desemanticscholar.orgresearchgate.net

In a solvent, MD simulations can explore the solvation of silver decanoate and the interactions between the solute and solvent molecules. This is particularly relevant for understanding its solubility and behavior in solution, which can be important for its applications. The simulations can track the movement of individual ions and the conformation of the decanoate chain over time. researchgate.netnih.gov

Quantum Chemistry Approaches to Reaction Kinetics of Decanoate-related Systems

Quantum chemistry methods can be employed to study the reaction mechanisms and kinetics of reactions involving the decanoate ligand or silver decanoate itself. These calculations can determine the energy barriers (activation energies) for various reaction pathways, helping to predict the most likely mechanism. youtube.com

For instance, the thermal decomposition of silver decanoate is a critical process in applications where it is used as a precursor for silver nanoparticles. Quantum chemical calculations can model the breaking of the Ag-O bond and the subsequent reactions of the decanoate radical. By mapping the potential energy surface of the reaction, transition states can be identified, and reaction rates can be estimated using transition state theory. nist.govnih.gov

Crystal Structure Prediction and Phase Stability Modeling

Predicting the crystal structure of a compound from its chemical formula is a major challenge in computational materials science. mdpi.comresearchgate.netnih.govucr.eduresearchgate.netchemrxiv.org For silver decanoate, crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. These methods often combine global search algorithms with energy calculations using force fields or quantum mechanical methods.

The prediction of different polymorphs (different crystal structures of the same compound) is a key aspect of CSP. researchgate.netchemrxiv.org Each polymorph will have different physical properties, and identifying the most stable form under different conditions is crucial for its application. Computational modeling can also be used to assess the phase stability of silver decanoate under varying temperature and pressure. nih.govnih.gov

Analysis of Supramolecular Interactions via Computational Methods (e.g., Hirshfeld)

The crystal packing of silver decanoate is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. koyauniversity.orgamanote.commdpi.comeurjchem.comrsc.orgnih.gov

Advanced Coordination Chemistry of Silver Decanoate

Formation of Dinuclear and Polymeric Silver Carboxylate Species

These dinuclear units can further assemble into polymeric chains or sheets. This polymerization is facilitated by additional coordination sites on the silver(I) ions being occupied by oxygen atoms from neighboring carboxylate groups, or by the introduction of bridging ligands. The resulting coordination polymers can exhibit a range of dimensionalities, from one-dimensional chains to two- or three-dimensional networks researchgate.net. The formation of such extended structures is a key aspect of the crystal engineering of silver carboxylates. In the solid state, silver(I) salts of carboxylic acids often form coordination polymers based on dinuclear silver species with bridging carboxylate ligands mdpi.com.

Ligand Exchange and Adduct Formation with Auxiliary Ligands (e.g., Phosphines, N-heterocyclic Carbenes)

The coordination sphere of silver(I) in silver decanoate (B1226879) is not saturated by the carboxylate ligands alone, making it susceptible to ligand exchange and adduct formation with a variety of auxiliary ligands. This reactivity allows for the synthesis of a wide array of silver(I) complexes with tailored properties.

Phosphine Adducts: Tertiary phosphines are "soft" ligands that form stable adducts with the "soft" silver(I) cation. The reaction of silver carboxylates with phosphine ligands can lead to the formation of monomeric, dimeric, or polymeric structures, depending on the stoichiometry and the steric and electronic properties of the phosphine. For instance, the reaction of silver carboxylates with triphenylphosphine (PPh3) can yield four-coordinate, tetrahedral bis(phosphine) complexes mdpi.com. These adducts are often more soluble in organic solvents than the parent silver carboxylate and can exhibit interesting photophysical properties. The formation of phosphine adducts has been shown to stabilize non-fluorinated silver β-diketonates, a principle that extends to silver carboxylates nih.gov.

N-heterocyclic Carbene (NHC) Adducts: N-heterocyclic carbenes are strong σ-donating ligands that form very stable bonds with silver(I). The reaction of silver decanoate with an NHC precursor, typically an imidazolium salt in the presence of a base like silver(I) oxide, would be expected to yield silver-NHC complexes mdpi.comnih.gov. These complexes are known for their robustness and are widely used as carbene transfer reagents in catalysis researchgate.net. The properties of the resulting adducts, such as their solubility and catalytic activity, can be fine-tuned by modifying the substituents on the NHC ring. The lability of the silver-carbene bond allows for the transfer of the NHC ligand to other metal centers cardiff.ac.uk.

| Auxiliary Ligand Type | Typical Resulting Complex | Key Features |

| Tertiary Phosphines | [(R'3P)nAg(O2CR)] | Increased solubility, photoluminescent properties, stabilization of the silver center. |

| N-heterocyclic Carbenes | [(NHC)Ag(O2CR)] | Strong Ag-C bond, high stability, use as carbene transfer agents. |

Host-Guest Interactions Involving Decanoate and Silver(I) Ions

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion through non-covalent interactions wikipedia.org. In the context of silver decanoate, both the decanoate anion and the silver(I) ion can participate in such interactions.

The long, flexible alkyl chain of the decanoate ligand can create hydrophobic pockets or clefts within a supramolecular assembly, capable of encapsulating small, nonpolar guest molecules. The formation of these inclusion complexes is driven by van der Waals forces and the hydrophobic effect.

The silver(I) ion, with its flexible coordination geometry, can act as a binding site for a variety of guest molecules, particularly those containing soft donor atoms like sulfur or nitrogen, or π-systems such as alkenes and arenes nih.gov. The binding of a guest molecule to the silver(I) center can be influenced by the surrounding decanoate ligands and any auxiliary ligands present. In some cases, silver complexes can form adaptable cages that can encapsulate aromatic hydrocarbons nih.gov. The principles of host-guest chemistry are crucial in the design of sensors and separation materials based on silver decanoate systems thno.org.

Supramolecular Assembly and Self-organization in Silver Decanoate Systems

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable, and functional structures through non-covalent interactions. Silver decanoate is an excellent building block for supramolecular chemistry due to the interplay of coordination bonds, hydrogen bonds, and van der Waals forces.

The self-organization of silver decanoate can lead to the formation of various nanostructures, such as micelles, vesicles, or liquid crystals in solution, and lamellar or columnar structures in the solid state. The long alkyl chains of the decanoate ligands play a crucial role in directing these assemblies through hydrophobic interactions and van der Waals forces. The ability of silver nanoparticles capped with decanoate to be synthesized in a one-step process highlights the self-organizing nature of this system rsc.org.

Pi-stacking interactions are generally not relevant in pure silver decanoate systems due to the absence of aromatic rings. However, if auxiliary ligands containing aromatic moieties, such as pyridine or phenyl-substituted phosphines, are introduced, then π-stacking can become a significant structure-directing force nih.govresearchgate.net. These interactions, in conjunction with coordination bonds and other non-covalent forces, can lead to the formation of complex and highly ordered supramolecular architectures. The interplay of hydrogen bonding and π-stacking is a powerful tool in crystal engineering rsc.orgresearchgate.net.

In systems where silver decanoate is part of a more complex salt containing other anions, or when auxiliary ligands are present leading to cationic silver complexes with counter-anions, the nature of the anion can profoundly influence the resulting supramolecular architecture mdpi.com. Anions can act as templates, bridges between metal centers, or simply charge-balancing species, and their size, shape, and coordinating ability can dictate the dimensionality and topology of the final structure nih.gov.

For example, strongly coordinating anions may compete with the decanoate ligand for binding sites on the silver(I) ion, leading to different structural motifs. Weakly coordinating anions, on the other hand, may allow for the formation of extended structures directed by the decanoate ligands and other intermolecular forces. The choice of anion is therefore a critical parameter in the rational design of silver-based coordination polymers and supramolecular materials nih.gov.

| Anion Property | Influence on Supramolecular Structure |

| Size and Shape | Can act as a template, directing the overall geometry of the assembly. Bulky anions can force conformational changes in ligands researchgate.net. |

| Coordinating Ability | Strongly coordinating anions can compete for metal binding sites, while weakly coordinating anions allow other interactions to dominate. |

| Hydrogen Bonding Capacity | Anions capable of acting as hydrogen bond acceptors can participate in hydrogen bonding networks, further stabilizing the structure. |

Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes the solvent. Silver decanoate, particularly when combined with chiral auxiliary ligands, has the potential to form chiral supramolecular gels. The chirality can be introduced at the molecular level and amplified through hierarchical self-assembly into macroscopic chiral structures nih.gov.

The formation of chiral arrangements of silver nanoparticles within organogel templates has been demonstrated, where the chirality of the gelator molecules is transferred to the helical arrangement of the nanoparticles rsc.org. A similar principle could be applied to silver decanoate systems, where the use of a chiral co-gelator or chiral auxiliary ligands could induce the formation of helical fibers or other chiral aggregates of silver decanoate. The cooling rate during gel formation can be a critical parameter for controlling the resulting chiral morphology rsc.org. The ability to control chirality in this way is of great interest for applications in asymmetric catalysis, chiroptical materials, and sensing whiterose.ac.uk. The in situ formation of silver nanoparticles within supramolecular hydrogels is a promising route for creating functional materials nih.govrsc.org.

Advanced Applications of Silver Decanoate in Materials Science and Engineering

Catalysis and Photocatalysis

The catalytic applications of silver-based materials are extensive, and silver decanoate (B1226879) serves as a valuable starting material for the synthesis of highly active silver nanostructures. These nanomaterials are at the forefront of innovations in chemical synthesis and environmental catalysis.

Silver decanoate is an effective precursor for the synthesis of catalytically active silver nanoparticles (AgNPs). The thermal decomposition of silver carboxylates, including silver decanoate, is a well-established method for producing metallic silver nanoparticles. The long alkyl chain of the decanoate moiety can act as a stabilizing agent during the synthesis, preventing the agglomeration of the newly formed nanoparticles and controlling their size and morphology, which are crucial factors for their catalytic performance.

The synthesis process often involves the thermal decomposition of the silver salt in a high-boiling point solvent. The decanoate ligand decomposes at elevated temperatures, leading to the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰) and the formation of nanoparticles. The presence of the carboxylate group on the surface of the nanoparticles can influence their catalytic activity and stability.

| Precursor | Synthesis Method | Nanoparticle Size | Catalytic Application | Reference |

| Silver Decanoate | Thermal Decomposition in Organic Solvent | 5-20 nm | Oxidation/Reduction Reactions | Hypothetical Data |

| Silver Oleate | Thermal Decomposition | 10-30 nm | Hydrogenation Reactions | Hypothetical Data |

| Silver Stearate | Thermal Decomposition | 15-50 nm | C-C Coupling Reactions | Hypothetical Data |

| This table presents hypothetical data for illustrative purposes, as specific research solely on silver decanoate's catalytic performance is emerging. |

Silver-based catalysts, including those derived from silver decanoate, have shown significant promise in the field of carbon dioxide (CO₂) fixation and various organic transformations. The conversion of CO₂, a major greenhouse gas, into valuable chemicals is a critical area of research for sustainable chemistry. Silver catalysts can facilitate the carboxylation of various organic substrates, incorporating CO₂ into their structures. For instance, silver catalysts have been successfully employed in the carboxylation of terminal alkynes to produce propiolic acids.

In the realm of organic transformations, silver nanoparticles derived from precursors like silver decanoate are utilized in a wide array of reactions, including oxidation, reduction, and coupling reactions. Their high surface area-to-volume ratio and unique electronic properties make them highly efficient catalysts.

Key Organic Transformations Catalyzed by Silver Nanoparticles:

Oxidation of Alcohols: Conversion of primary and secondary alcohols to aldehydes and ketones.

Reduction of Nitroaromatics: Reduction of nitro compounds to their corresponding amines, which are important industrial intermediates.

A³ Coupling Reactions: A one-pot synthesis of propargylamines from an aldehyde, an alkyne, and an amine.

The catalytic activity of silver nanoparticles is generally attributed to their ability to facilitate electron transfer processes. In oxidation reactions, the silver surface can activate molecular oxygen, while in reduction reactions, it can act as a hydride donor or facilitate the transfer of electrons from a reducing agent to the substrate. The specific mechanism can vary depending on the reaction conditions and the nature of the substrate.

For catalysts derived from silver decanoate, the residual decanoate ligands on the nanoparticle surface can play a role in the catalytic cycle by influencing substrate binding and product release.

A crucial aspect of heterogeneous catalysis is the reusability of the catalyst. Silver nanoparticles supported on various materials have demonstrated good reusability over multiple reaction cycles with minimal loss of activity. Studies on the reusability of catalysts derived from silver decanoate are essential to establish their long-term stability and economic viability for industrial applications. Research has shown that silver-based catalysts can often be recovered by simple filtration and reused several times without a significant drop in performance.

| Catalyst System | Reaction | Number of Cycles | Final Conversion/Yield |

| AgNPs@SiO₂ | Reduction of 4-nitrophenol | 5 | >90% |

| Ag/CFO NPs | Decomposition of Methylene Blue | 3 | High Efficiency |

| Schiff base modified Ag catalyst | Carboxylation of terminal alkynes | 5 | No significant loss of activity researchgate.net |

Environmental Remediation Technologies

The unique properties of silver decanoate and its derived nanomaterials are being harnessed to develop innovative solutions for environmental cleanup, including the removal of pollutants from water and the detection of hazardous substances.

Silver nanoparticles exhibit excellent antimicrobial properties and can also be used in the adsorptive removal of various environmental pollutants. Silver decanoate can be used to modify the surface of adsorbent materials, enhancing their affinity for specific pollutants. The long alkyl chain of the decanoate can impart hydrophobic properties to the surface, which can be advantageous for the removal of organic pollutants from water.

Furthermore, silver nanoparticles can be immobilized on various supports, such as activated carbon, zeolites, and biopolymers, to create efficient adsorbent materials. These composite materials can remove a wide range of contaminants, including heavy metal ions, organic dyes, and pesticides, from contaminated water sources. The modification of biochar with silver has been shown to enhance its capacity for adsorbing pollutants like nitrogen dioxide (NO₂) at elevated temperatures.

Silver nanoparticles exhibit a phenomenon known as localized surface plasmon resonance (LSPR), which is the collective oscillation of electrons in the conduction band in response to incident light. The LSPR is highly sensitive to the local dielectric environment of the nanoparticles. This property forms the basis for the development of highly sensitive plasmonic sensors.

Silver decanoate can be utilized as a precursor in the synthesis of silver nanoparticles for these sensors. The size and shape of the nanoparticles, which can be controlled during the synthesis from the silver decanoate precursor, are critical in tuning the LSPR wavelength for specific sensing applications.

These plasmonic sensors can be used for the rapid and selective detection of heavy metal ions, such as mercury(II), lead(II), and cadmium(II), in water. The binding of heavy metal ions to the surface of the silver nanoparticles causes a change in the LSPR, which can be detected as a color change or a shift in the absorption spectrum. This allows for the development of simple, cost-effective, and portable sensors for on-site environmental monitoring.

Photocatalytic Degradation of Organic Contaminants

Current research available through the conducted searches does not provide specific information on the application of silver decanoate in the photocatalytic degradation of organic contaminants. While silver nanoparticles, in general, are known to exhibit photocatalytic properties, studies detailing the use of silver decanoate for this purpose were not identified. mdpi.comdigitellinc.commdpi.com

Application in Water and Soil Remediation

There is no specific information in the provided search results detailing the direct application of silver decanoate for water and soil remediation. The field of environmental remediation often utilizes various forms of silver, particularly silver nanoparticles, for their antimicrobial and catalytic properties to address contaminants. nih.govnih.govresearchgate.netevonik.com However, literature explicitly linking silver decanoate to these remediation technologies is not available in the searched sources.

Advanced Materials Fabrication

Silver decanoate serves as a valuable precursor in the bottom-up fabrication of various advanced materials, from conductive thin films to complex nanostructures. Its chemical properties allow for decomposition into metallic silver under controlled conditions, enabling its use in sophisticated manufacturing processes.

Precursors for Thin Film Deposition

Silver carboxylates, the class of compounds to which silver decanoate belongs, have been explored as precursors for thin film deposition techniques like Chemical Vapor Deposition (CVD) and Focused Electron Beam Induced Deposition (FEBID). mdpi.comresearchgate.netnih.gov These processes rely on volatile metal-organic precursors that decompose on a substrate to form a film. While specific studies on silver decanoate for CVD or FEBID were not found, a related application involves the formation of silver thin films from decanoate-stabilized nanoparticles.

In this method, a film of silver nanoparticles capped with decanoate is first deposited onto a substrate, such as a silicon wafer, via a spin-coating process. rsc.orgrsc.org Subsequently, this film is subjected to thermal annealing. The heat treatment serves to remove the organic decanoate shell and sinter the silver nanoparticle cores together. This process results in a continuous, conductive silver metal film. For instance, annealing a film of decanoate-protected silver nanoparticles at 300°C for one hour under a nitrogen and hydrogen atmosphere can yield a silver film with a specific resistivity as low as 6.097 µΩ·cm. rsc.orgrsc.org

Conductive Inks for Flexible Electronics

Silver decanoate and its isomer, silver neodecanoate, are key components in the formulation of metal-organic decomposition (MOD) inks, also known as particle-free conductive inks. researchgate.netresearchgate.netgoogle.com These inks offer several advantages over traditional nanoparticle-based inks, including lower cost, greater stability, and simplicity of preparation. google.com

The ink is typically a solution of silver decanoate dissolved in a suitable organic solvent, such as o-xylene. google.com This solution can be deposited onto flexible substrates using various printing techniques like screen printing, inkjet printing, or aerosol printing. researchgate.net After printing, the substrate is heated (sintered) at relatively low temperatures. During this heating process, the silver decanoate decomposes, the organic components are driven off, and a conductive pattern of pure silver is left behind. hw.ac.uk This method is compatible with temperature-sensitive flexible substrates like polyimide.

The performance of these inks is notable, with screen-printed traces achieving exceptionally low sheet resistance and high conductivity. For example, inks formulated with silver neodecanoate can produce conductive traces with resistivities as low as 12 µΩ·cm. researchgate.net These printed features exhibit excellent mechanical properties, maintaining high conductivity even under extreme bending, which is crucial for flexible electronic applications. researchgate.net

| Property | Value | Conditions | Reference |

| Conductivity | 2.6 x 10⁴ S/cm | Film from silver neodecanoate in o-xylene, annealed at 140°C for 20 min. | google.com |

| Resistivity | < 12 µΩ·cm | Screen-printed traces from silver neodecanoate ink after thermal or photonic sintering. | researchgate.net |

| Sheet Resistance | < 10 mΩ/□/mil | Screen-printed traces from silver neodecanoate ink. | researchgate.net |

Integration into Nanostructured Materials and Devices

The utility of silver decanoate extends to its integration into functional nanostructured materials and electronic devices. As a precursor for conductive inks, it is directly used to fabricate components for flexible electronics. Researchers have demonstrated the feasibility of using silver decanoate-based inks to print devices such as capacitors, inductors, and filters, showcasing its successful integration into functional circuits. researchgate.net

Furthermore, silver decanoate is integral to the synthesis of decanoate-capped silver nanoparticles. rsc.orgrsc.orgrsc.org These nanoparticles are themselves a fundamental nanostructured material. The decanoate ligand acts as a surface cap, preventing the nanoparticles from agglomerating and allowing them to be dispersed in organic solvents. rsc.org This stability is critical for their subsequent processing and integration into other materials or devices, such as the creation of the thin films discussed previously. The functionalization of nanoparticle surfaces is a key strategy for designing nanosystems with improved physicochemical and biological properties for a wide range of applications. nih.gov

Development of Functional Nanomaterials with Controlled Morphology

Silver decanoate plays a crucial role as a capping agent in the synthesis of functional silver nanoparticles with well-defined morphology and size. rsc.orgrsc.orgrsc.org In a typical one-step synthesis, silver nitrate (B79036) is used as the silver precursor, while decanoic acid serves as the capping ligand that will form the decanoate shell on the nanoparticle surface. rsc.org A reducing agent, such as hydrazine, is added to reduce the silver ions (Ag⁺) to metallic silver (Ag⁰), leading to the nucleation and growth of nanoparticles. rsc.org

The decanoate molecules coordinate to the surface of the growing silver nanoparticles, stabilizing them and, critically, controlling their final size and preventing aggregation. rsc.org This method allows for the production of spherical silver nanoclusters that are uniform in size with a narrow size distribution. rsc.orgrsc.orgrsc.org For example, a specific synthesis protocol has been shown to produce decanoate-protected silver nanoparticles with an average diameter of 7.52 ± 0.57 nm. rsc.orgrsc.org The ability to control nanoparticle morphology is vital, as their electronic and optical properties are highly dependent on size and shape. rsc.org The thermal decomposition of such silver-carboxylate complexes is a recognized method for producing nanoparticles with high crystallinity. researchgate.net

| Parameter | Description | Reference |

| Synthesis Method | One-step chemical reduction in an organic solution. | rsc.org |

| Silver Precursor | Silver Nitrate | rsc.org |

| Capping Ligand | Decanoic Acid | rsc.org |

| Reducing Agent | Hydrazine (N₂H₄·H₂O) | rsc.org |

| Resulting Nanoparticle Size | 7.52 ± 0.57 nm (spherical) | rsc.orgrsc.org |

| Key Outcome | Uniform nanoparticles with a narrow size distribution. | rsc.orgrsc.org |

Future Research Directions and Emerging Paradigms for Silver Decanoate Chemistry

Exploration of Novel Synthetic Pathways for Tailored Properties

The properties of materials derived from silver decanoate (B1226879), particularly silver nanoparticles, are intrinsically linked to the synthesis method used. Future research is increasingly focused on developing novel synthetic pathways that offer precise control over particle size, shape, and distribution, which in turn dictates their functionality.

Conventional vs. Novel Synthesis Methods:

| Method Category | Specific Technique | Description | Key Outcome/Advantage |

| Chemical Methods | Chemical Reduction | Involves a reducing agent (e.g., sodium borohydride, ethylene glycol) to reduce silver ions to metallic silver. The decanoate acts as a capping agent. nih.govresearchgate.net | High yield and well-established, but can involve toxic reagents. researchgate.netmdpi.com |

| Physical Methods | Laser Ablation | Uses laser pulses to ablate a silver target in a solution, producing nanoparticles without chemical precursors. nih.govmdpi.com | High purity of nanoparticles, but often results in poor yields and high energy consumption. mdpi.com |

| Novel "Green" & Advanced Methods | Biogenic Synthesis | Utilizes biological entities like plant extracts, fungi, or bacteria as reducing and capping agents. ymerdigital.commdpi.comresearchgate.net | Environmentally friendly, cost-effective, and avoids toxic chemicals. ymerdigital.commdpi.com |

| Sonochemical Synthesis | Employs high-intensity ultrasound to create acoustic cavitation, generating localized hot spots that drive the reduction of silver ions. nih.govej-chem.orgnih.gov | Rapid reaction rates and formation of highly stable, quasi-spherical nanoparticles. nih.govuctm.edu |

Emerging "green" synthesis routes are particularly promising. Biogenic methods, which use organisms like bacteria, fungi, and plant extracts, serve as natural factories for producing nanoparticles. ymerdigital.commdpi.com These biological entities provide the necessary reducing and stabilizing agents, eliminating the need for harsh chemicals. mdpi.comresearchgate.net For instance, biomolecules such as proteins, flavonoids, and polysaccharides found in plant extracts can effectively reduce silver ions and cap the resulting nanoparticles, preventing agglomeration. ej-chem.org

Another advanced approach is sonochemical synthesis, which utilizes ultrasonic radiation to induce the formation of nanoparticles. nih.govej-chem.org This method can produce highly stable and quasi-spherical silver nanoparticles with narrow size distributions. nih.gov The precise control offered by these novel methods is crucial for tailoring the properties of silver decanoate-derived materials for specific applications.

Deeper Mechanistic Understanding of Reaction and Decomposition Processes

A fundamental understanding of how silver decanoate forms and decomposes is critical for controlling synthesis outcomes and designing stable materials. Future research aims to elucidate these mechanisms in greater detail.

The formation of silver decanoate typically involves the reaction of a silver salt, such as silver nitrate (B79036), with decanoic acid or a decanoate salt. The reaction is influenced by parameters like temperature, pH, and solvent, which affect the final product's characteristics. mdpi.comgoogle.com

The thermal decomposition of silver decanoate is a key process for converting it into metallic silver, often in the form of nanoparticles. Techniques like Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) are invaluable for studying this process. TGA-MS analysis of decanoate-protected silver nanoparticles reveals distinct decomposition stages.

Decomposition Analysis of Decanoate-Protected Silver Nanoparticles:

| Desorption Temperature (°C) | Activation Energy (kcal mol⁻¹) | Associated Process |

| 181 | 27.2 | Initial desorption of loosely bound decanoate molecules from the nanoparticle surface. |

| 263 | 32.2 | Decomposition of the more strongly chemisorbed decanoate capping layer, leading to the formation of metallic silver. |

Data assumes a first-order reaction and a pre-exponential factor of 1 × 10¹³ s⁻¹.